![molecular formula C6H6N4 B3105939 [1,2,4]Triazolo[1,5-a]pyridin-5-amine CAS No. 1557509-99-5](/img/structure/B3105939.png)
[1,2,4]Triazolo[1,5-a]pyridin-5-amine
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-5-amine: is a heterocyclic compound that features a fused triazole and pyridine ring system. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-5-amine are various enzymes and receptors. It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity. For instance, it acts as an inhibitor for JAK1 and JAK2, which are key enzymes in the JAK-STAT signaling pathway . By inhibiting these enzymes, the compound can disrupt the signaling pathway, leading to changes in cell behavior.
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway, which is involved in many cellular processes, including cell growth, differentiation, and immune response . By inhibiting JAK1 and JAK2, the compound can disrupt this pathway, leading to downstream effects such as reduced cell proliferation and altered immune response.
Pharmacokinetics
Its molecular weight (13414) suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include reduced cell proliferation and altered immune response, due to its inhibition of the JAK-STAT signaling pathway . Additionally, it has been found to have antiproliferative activities against various cancer cells .
Action Environment
Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, it is recommended to store the compound in a dark place at room temperature . Furthermore, the compound’s efficacy can be influenced by factors such as the presence of other compounds, the pH of the environment, and the specific characteristics of the target cells.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: A catalyst-free, additive-free, and eco-friendly method involves the use of enaminonitriles and benzohydrazides under microwave conditions at 140°C.
Oxidative Cyclization: Another common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative cyclization reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Catalysts: Copper acetate for cycloaddition reactions.
Major Products:
Cyclized Products: Formation of fused heterocyclic compounds such as 1,2,4-triazolo[1,5-a]pyridines.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: Used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Pharmacological Activities: Exhibits activities such as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Therapeutic Applications: Utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industry:
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring system and exhibit similar biological activities.
Pyrazolo[1,5-a]pyrimidines: Another class of compounds with a similar fused ring system and diverse biological activities.
Uniqueness:
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-1-3-6-8-4-9-10(5)6/h1-4H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCWLXLOTSWZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



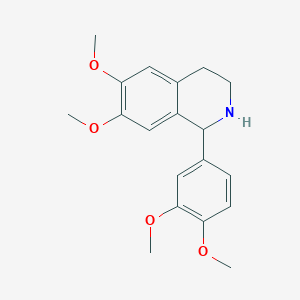

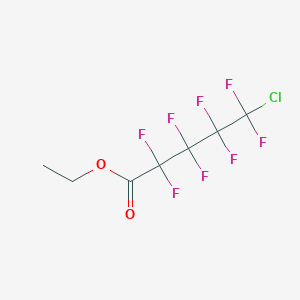
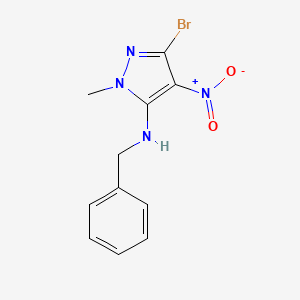
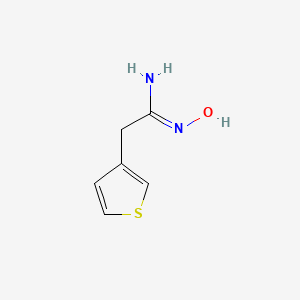

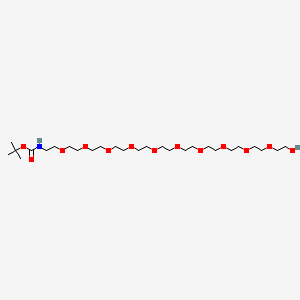

![Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate](/img/structure/B3105911.png)

![Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B3105940.png)


